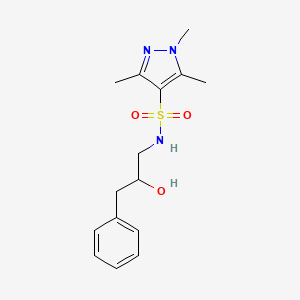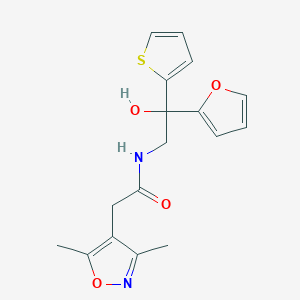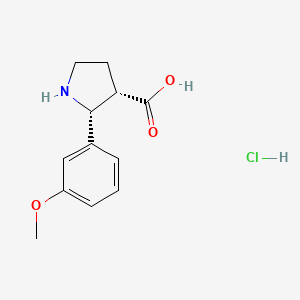
(2R,3S)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride: is a chiral compound with significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a pyrrolidine ring substituted with a 3-methoxyphenyl group and a carboxylic acid moiety, making it a versatile intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and pyrrolidine.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often using a suitable base and solvent under controlled temperature conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via a carboxylation reaction, which may involve the use of carbon dioxide or other carboxylating agents.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.
Substitution: The aromatic methoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Products include 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Products include the corresponding alcohol or reduced derivatives.
Substitution: Products include various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Synthesis of Pharmaceuticals: The compound serves as an intermediate in the synthesis of various drugs, particularly those targeting neurological and psychiatric disorders.
Chiral Catalysts: Its chiral nature makes it useful in the development of chiral catalysts for asymmetric synthesis.
Biology:
Enzyme Inhibition: It is studied for its potential to inhibit specific enzymes involved in disease pathways.
Receptor Binding: Research explores its binding affinity to certain receptors, contributing to the development of new therapeutic agents.
Medicine:
Drug Development: The compound is investigated for its potential therapeutic effects in treating conditions such as depression, anxiety, and other central nervous system disorders.
Industry:
Material Science: It is used in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (2R,3S)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. It may act by inhibiting enzyme activity or modulating receptor function, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
- (2R,3S)-2-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
- (2R,3S)-2-(3-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride
- (2R,3S)-2-(3-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
Comparison:
- Unique Functional Groups: The presence of the methoxy group in (2R,3S)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride distinguishes it from its analogs, influencing its reactivity and binding properties.
- Chiral Centers: The specific configuration of the chiral centers contributes to its unique pharmacological profile compared to other similar compounds.
- Reactivity: The methoxy group can undergo specific reactions that other substituents (e.g., hydroxy, methyl, chloro) may not, providing distinct pathways for chemical modification and application.
Properties
IUPAC Name |
(2R,3S)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-16-9-4-2-3-8(7-9)11-10(12(14)15)5-6-13-11;/h2-4,7,10-11,13H,5-6H2,1H3,(H,14,15);1H/t10-,11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPXVUJRBNQHDZ-ACMTZBLWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(CCN2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@H]2[C@H](CCN2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(cyanomethyl)-5-methyl-1-[2-(propan-2-yl)phenyl]-N-propyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2751683.png)
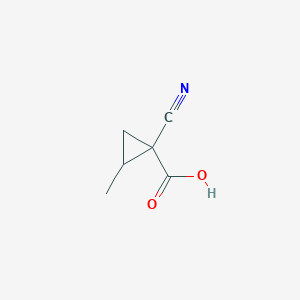
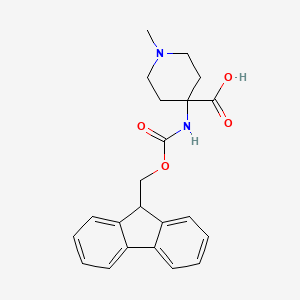
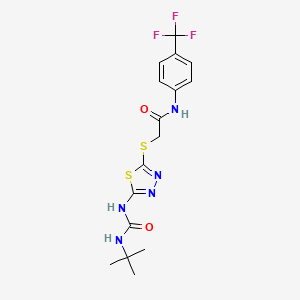

![N-(2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2751690.png)
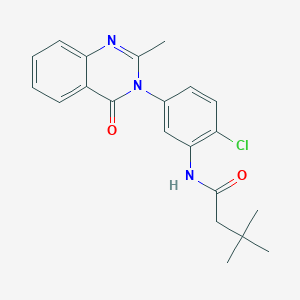
![N-(3-fluoro-4-methylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2751693.png)
![7-(3-methylphenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2751694.png)
